molecular formula C10H6Br2N2O2 B13826603 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole

4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole

Katalognummer: B13826603
Molekulargewicht: 345.97 g/mol
InChI-Schlüssel: ZPZMRQHEHWZTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-dibromo-2-hydroxybenzoyl group

Vorbereitungsmethoden

The synthesis of 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole can be compared with other similar compounds, such as:

    3,5-Dibromo-1H-pyrazole: This compound shares the dibromo substitution but lacks the hydroxybenzoyl group.

    4-(3,5-Dibromo-2-hydroxyphenyl)pyrazole: Similar in structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H6Br2N2O2

Molekulargewicht

345.97 g/mol

IUPAC-Name

(3,5-dibromo-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H6Br2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14)

InChI-Schlüssel

ZPZMRQHEHWZTER-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.